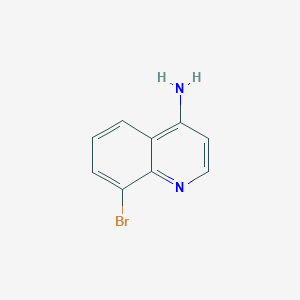

8-Bromoquinolin-4-amine

説明

Contextualization within the Broader Field of Quinoline (B57606) Chemistry

Quinoline, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.com First isolated from coal tar, its structure is foundational to numerous natural and synthetic compounds with significant biological activities. numberanalytics.comrsc.org The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in the structures of many bioactive compounds and approved drugs. rsc.orgorientjchem.org

The versatility of the quinoline ring system allows for a wide range of chemical modifications, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. numberanalytics.com This adaptability has led to the development of a vast library of quinoline derivatives with applications spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.comvedantu.com Notable examples of quinoline-based drugs include the antimalarials chloroquine (B1663885) and quinine, the anticancer agent camptothecin, and the antibacterial ciprofloxacin. rsc.org

Academic Significance and Research Trajectories of Halogenated Quinolines

The introduction of halogen atoms, such as bromine, onto the quinoline scaffold significantly influences the molecule's physicochemical properties and biological activity. Halogenation can enhance lipophilicity, which may improve a compound's ability to cross cell membranes, and can also modulate its metabolic stability and binding affinity to biological targets. orientjchem.org

Research into halogenated quinolines has become a particularly active area. nih.gov Scientists are exploring how the position and nature of the halogen substituent impact the compound's efficacy in various therapeutic areas. nih.gov For instance, certain halogenated quinolines have shown potent antibacterial activity, particularly against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govcncb.ac.cn These compounds are being investigated for their ability to eradicate bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics. nih.govcncb.ac.cn The synthetic tunability of the halogenated quinoline scaffold allows for the optimization of antibacterial and biofilm-eradication activities. cncb.ac.cn

Overview of Research Domains for 8-Bromoquinolin-4-amine and its Derivatives

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of both a bromine atom and an amino group provides two reactive sites for further chemical elaboration, allowing for the creation of diverse molecular architectures.

The primary research domains for this compound and its derivatives include:

Medicinal Chemistry: The core structure of this compound is being utilized as a scaffold to design and synthesize novel compounds with potential anticancer, antimicrobial, and antimalarial properties. For example, derivatives are being investigated for their ability to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.

Organic Synthesis: The compound is a valuable starting material for creating a variety of heterocyclic compounds and complex organic molecules through reactions like nucleophilic substitution and coupling reactions.

Materials Science: While less explored, the quinoline framework suggests potential applications in the development of functional materials such as dyes and catalysts.

Below is a data table summarizing the key properties of this compound:

| Property | Value | Reference |

| CAS Number | 65340-75-2 | sigmaaldrich.com |

| Molecular Formula | C₉H₇BrN₂ | sigmaaldrich.com |

| Molecular Weight | 223.07 g/mol | sigmaaldrich.com |

| Melting Point | 187-188 °C | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 388.7±27.0 °C | sigmaaldrich.comchemicalbook.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

8-bromoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDRVHGHAXAOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496606 | |

| Record name | 8-Bromoquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65340-75-2 | |

| Record name | 8-Bromo-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65340-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 8 Bromoquinolin 4 Amine

Strategies for Direct Synthesis of 8-Bromoquinolin-4-amine

The direct synthesis of this compound can be achieved through various classical and modern organic chemistry reactions. These methods often involve the construction of the quinoline (B57606) ring system from appropriately substituted aniline (B41778) precursors.

Ring Closure, Oxidation, and Reductive Amination Pathways (e.g., from 2-bromaniline precursors for quinoline derivatives)

A primary route to quinoline derivatives involves the cyclization of substituted anilines. For the synthesis of 8-bromoquinolines, 2-bromoaniline (B46623) is a logical starting material. google.comchembk.com Classic named reactions such as the Skraup synthesis and the Doebner-von Miller reaction are foundational methods for quinoline synthesis. iipseries.orguop.edu.pkpharmaguideline.com

The Skraup synthesis involves heating an aniline derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. uop.edu.pkpharmaguideline.com In the context of 8-bromoquinoline (B100496), 2-bromoaniline would be the starting aniline. wordpress.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and subsequent oxidation to form the aromatic quinoline ring. uop.edu.pk

The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones, often generated in situ, to react with anilines in the presence of an acid catalyst. iipseries.org

A patented method describes the preparation of an 8-bromoquinoline derivative starting from 2-bromoaniline, which undergoes ring-closing, oxidation, and reductive amination to yield the target product. google.com Another patented process details the synthesis of 2-methyl-8-bromoquinoline through the ring-closure reaction of o-bromoaniline and crotonaldehyde. google.com

More contemporary approaches may involve the electrophilic cyclization of N-(2-alkynyl)anilines to produce substituted quinolines under mild conditions. nih.gov While not a direct synthesis of the title compound, these methods highlight the versatility of aniline precursors in constructing the quinoline core.

Nucleophilic Aromatic Substitution (NAS) Approaches for Halogen Displacement (e.g., displacement of bromine or other leaving groups with amine nucleophiles)

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing amine functionalities onto an aromatic ring that already contains a suitable leaving group, such as a halogen. wikipedia.org In the case of quinolines, the bromine atom can be displaced by an amine nucleophile. acs.org

The reactivity of bromoquinolines in SNAr reactions with nucleophiles like piperidine (B6355638) has been studied, demonstrating that these reactions are accelerated under high pressure. acs.orgacs.org The position of the bromine atom on the quinoline ring significantly influences its reactivity towards nucleophilic displacement. For the synthesis of this compound via this route, a precursor such as 4,8-dibromoquinoline (B1517448) would be required, where the bromine at the 4-position is selectively displaced by an amine source. The relative reactivity of halogens at different positions of the quinoline ring is a critical factor; for instance, the C4 position is generally more activated towards nucleophilic attack than other positions.

Transition Metal-Catalyzed Coupling and Amination Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and these methods are highly applicable to the functionalization of the this compound core.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura coupling for biaryl formation)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. organic-chemistry.org This reaction can be applied to this compound to introduce aryl or heteroaryl substituents at the 8-position, leading to the formation of biaryl structures. mdpi.comdntb.gov.ua

The general transformation involves the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. However, a potential side reaction is the formation of a biaryl dimer through the cross-coupling of the starting bromoquinoline with the newly formed boronate ester product, especially when using certain bases. mdpi.comresearchgate.net The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. rsc.org For instance, the use of PdCl₂(dppf) as a catalyst has been reported in the context of borylation and subsequent coupling reactions of bromoquinoline derivatives. mdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions on Bromoquinolines

| Reactant | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Boc-protected aminobromoquinoline | Bis(pinacolato)diboron | PdCl₂(dppf), KOAc | Biaryl (dimer) | mdpi.com |

| 2-Chloro-6-bromoquinoline | Arylboronic acid | Pd(PPh₃)₄ | C2-arylated quinoline | rsc.org |

Hartwig–Buchwald Amination for Carbon-Nitrogen Bond Formation

The Hartwig-Buchwald amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine in the presence of a strong base. mychemblog.comwikipedia.orglibretexts.org This reaction is a cornerstone of modern organic synthesis for constructing arylamines. mychemblog.com

Starting with this compound, the Hartwig-Buchwald reaction can be employed to introduce a second amino group at the 8-position by coupling with a primary or secondary amine. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. mychemblog.comlibretexts.org The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. ias.ac.innih.gov The selection of the base is also important, with common choices including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and weaker carbonate bases for sensitive substrates. wuxiapptec.com

This methodology provides a direct and versatile route to synthesize N-substituted 8-aminoquinoline (B160924) derivatives from this compound. The reaction has been successfully applied to the amination of other bromoquinoline isomers, such as 5-bromo-8-hydroxyquinoline. ias.ac.in

Chan–Lam Coupling Methodologies for Synthesis of Quinolone Derivatives

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds. organic-chemistry.orgwikipedia.orgnrochemistry.com It typically involves the reaction of an arylboronic acid with an amine or alcohol. wikipedia.org This method offers a milder alternative to other coupling reactions, as it can often be performed at room temperature and open to the air. wikipedia.org

While the classic Chan-Lam coupling involves an arylboronic acid, it can be applied to the N-arylation of heterocyclic amines. In the context of quinoline chemistry, it has been used for the N-arylation of quinolones. mdpi.comnih.govresearchgate.netoducal.com For instance, 3-formyl-2-quinolones have been successfully N-arylated using various phenylboronic acids with a copper(II) catalyst. mdpi.comnih.gov The reaction mechanism is thought to proceed through a Cu(III) intermediate, which undergoes reductive elimination to form the desired C-N bond. wikipedia.org

This methodology could potentially be adapted for the functionalization of this compound, for example, by coupling the 4-amino group with an arylboronic acid, although direct examples on this specific substrate are less commonly reported than its application in forming N-aryl quinolones. The reaction is known to be tolerant of various functional groups, making it a valuable tool in complex molecule synthesis. researchgate.netrsc.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromoaniline |

| 4,8-Dibromoquinoline |

| Piperidine |

| Arylboronic acid |

| Bis(pinacolato)diboron |

| Boc-protected aminobromoquinoline |

| 2-Chloro-6-bromoquinoline |

| Sodium tert-butoxide |

| Lithium bis(trimethylsilyl)amide |

| 5-Bromo-8-hydroxyquinoline |

| 3-Formyl-2-quinolone |

| Phenylboronic acid |

| 2-Methyl-8-bromoquinoline |

Regioselective and Chemoselective Transformations

The reactivity of this compound is characterized by the interplay between the electron-donating amino group and the electron-withdrawing bromine atom, which dictates the regioselectivity and chemoselectivity of its transformations.

The bromine atom at the 8-position of the quinoline ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is a key feature in the molecular design of novel compounds. Reactions with nucleophiles such as amines and thiols can be employed to displace the bromine atom, leading to the formation of new carbon-nitrogen and carbon-sulfur bonds, respectively. lboro.ac.uk For instance, the substitution of the bromine with cyclic amines like morpholine (B109124) and piperazine (B1678402) has been explored in related bromoquinoline systems, often facilitated by the presence of an activating nitro group. semanticscholar.org

| Nucleophile | Product Type | Reference |

| Amines | 8-Amino-substituted quinolines | lboro.ac.uk |

| Thiols | 8-Thio-substituted quinolines | lboro.ac.uk |

| Alkoxides | 8-Alkoxy-substituted quinolines |

Electrophilic substitution on the quinoline ring is influenced by the directing effects of both the amino group and the bromine atom. Generally, electrophilic attack on the quinoline nucleus occurs on the benzene (B151609) ring rather than the pyridine (B92270) ring, which is deactivated by the nitrogen atom. arsdcollege.ac.in The amino group at position 4 is a powerful activating group and directs electrophiles to the ortho and para positions. However, the existing bromine at position 8 can also influence the site of further substitution.

Nitration of bromoquinolines is a common strategy to introduce a nitro group, which can subsequently be reduced to an amino group or used to activate adjacent halogens for nucleophilic substitution. semanticscholar.orgnih.gov For example, the nitration of 6-bromoquinoline (B19933) with a mixture of sulfuric acid and nitric acid yields 6-bromo-5-nitroquinoline. semanticscholar.org While specific studies on the direct nitration of this compound are not prevalent, the general principles of electrophilic substitution on quinolines suggest that substitution would likely occur at the 5- or 7-position.

Sulfonation reactions on quinoline derivatives can also be achieved. For instance, N-alkyl-8-aminoquinolines can undergo ruthenium-catalyzed C5-sulfonation. rsc.org In related systems, such as 5-amino-7-bromoquinolin-8-ol, sulfonation occurs chemoselectively at the hydroxyl group to form sulfonate esters, rather than at the amino group. tandfonline.comresearchgate.net This chemoselectivity is attributed to the delocalization of the lone pair of electrons on the amino nitrogen into the aromatic ring, which reduces its nucleophilicity. tandfonline.com

| Reaction | Reagents | Potential Products | Reference |

| Nitration | H₂SO₄/HNO₃ | Nitro-8-bromoquinolin-4-amines | semanticscholar.orgnih.gov |

| Sulfonation | Sulfonyl chlorides, Ru-catalyst | Sulfonyl-8-bromoquinolin-4-amines | rsc.org |

The chemical versatility of this compound allows for its conversion into a wide range of functionalized derivatives.

Substituted Quinolines: As discussed, nucleophilic substitution of the bromine atom provides access to a variety of 8-substituted quinolines. lboro.ac.uk

Nitro and Sulfonyl Compounds: Electrophilic nitration and sulfonation introduce nitro and sulfonyl groups, respectively, onto the quinoline ring, which can serve as handles for further functionalization. semanticscholar.orgrsc.org For example, 5-amino-7-bromoquinolin-8-yl sulfonate derivatives have been synthesized and evaluated for their antimicrobial properties. tandfonline.comresearchgate.net

Biaryl Compounds: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. 8-Bromoquinoline derivatives can be coupled with various organoboron reagents to produce 8-arylquinolines. rsc.org This approach has been used to synthesize a variety of biaryl and heteroaryl quinoline structures. rsc.orgacs.orgmdpi.com In some cases, palladium-catalyzed borylation of aminobromoquinolines can lead to the formation of biaryl compounds as a major product through cross-coupling. mdpi.com

Synthesis of Related Bromoquinoline Amine Isomers and Analogues for Comparative Studies

The synthesis of isomeric bromoquinoline amines is crucial for comparative structure-activity relationship (SAR) studies, as the position of the bromine and amino groups can significantly impact the compound's properties.

A synthetic route to 4-amino-7-bromoquinoline (B1270905) has been developed to serve as a key intermediate for creating diverse 7-substituted 4-aminoquinolines. nih.govresearchgate.net The synthesis begins with the condensation of 3-bromoaniline (B18343) with Meldrum's acid and trimethyl orthoformate to produce an enamine intermediate. nih.gov Subsequent microwave-accelerated cyclization yields a mixture of regioisomers, 7-bromo-4-hydroxyquinoline and 5-bromo-4-hydroxyquinoline. nih.gov Chlorination of this mixture with phosphorus oxychloride allows for the chromatographic separation of the key intermediate, 7-bromo-4-chloroquinoline (B1278252). nih.gov This intermediate can then be condensed with appropriate amines to yield 4-amino-7-bromoquinoline derivatives. nih.govgoogle.com

| Starting Material | Key Intermediate | Final Product | Reference |

| 3-Bromoaniline | 7-Bromo-4-chloroquinoline | 4-Amino-7-bromoquinoline | nih.gov |

6-Bromoquinolin-8-amine can be synthesized through several routes. ontosight.ai One common method involves the reduction of 6-bromo-8-nitroquinoline. chemicalbook.com This reduction can be achieved using iron powder in a mixture of ethanol, acetic acid, and water, resulting in a high yield of the desired product. chemicalbook.com Another approach is the bromination of 8-aminoquinoline. ontosight.ai The synthesis of 6-bromoquinolin-4-ol (B142416) derivatives has also been explored, which can potentially be converted to the corresponding amines. mdpi.com

| Precursor | Reagents | Product | Reference |

| 6-Bromo-8-nitroquinoline | Fe, EtOH/HOAc/H₂O | 6-Bromoquinolin-8-amine | chemicalbook.com |

| 8-Aminoquinoline | Brominating agent | 6-Bromoquinolin-8-amine | ontosight.ai |

Synthetic Routes to Brominated Quinolone Derivatives (e.g., 7-Bromoquinolin-4(1H)-one)

The synthesis of brominated quinolone derivatives, particularly 7-bromoquinolin-4(1H)-one, is a significant area of research due to the utility of these compounds as intermediates in the preparation of more complex molecules with potential biological activities. Various synthetic methodologies have been developed to introduce a bromine atom at specific positions of the quinolone scaffold.

One established route to 7-bromoquinolin-4(1H)-one begins with 3-bromoaniline. nih.gov The synthesis involves the condensation of 3-bromoaniline with Meldrum's acid and trimethyl orthoformate to produce an enamine intermediate. nih.gov Subsequent thermal cyclization of this intermediate in diphenyl ether, often accelerated by microwave irradiation, yields a mixture of regioisomers: 7-bromoquinolin-4-ol (B1280115) (6a) and 5-bromoquinolin-4-ol (B1343798) (6b). nih.gov This mixture can be challenging to separate directly. nih.gov Therefore, the mixture is chlorinated using phosphorus oxychloride (POCl₃), which allows for the successful chromatographic separation of the desired 7-bromo-4-chloroquinoline from its 5-bromo isomer. nih.gov The 7-bromo-4-chloroquinoline serves as a key intermediate for further diversification. nih.gov

An alternative and high-yielding approach involves the saponification and subsequent decarboxylation of ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate. nih.gov This method provides 7-bromoquinolin-4(1H)-one in a reported yield of 92%. nih.gov The reaction is typically carried out using sodium hydroxide (B78521) for the saponification step, followed by heating in a high-boiling solvent like diphenyl ether to facilitate decarboxylation. nih.gov

Direct bromination of the parent quinolin-4(1H)-one is another viable method. vcu.edu This reaction can be performed by refluxing quinolin-4(1H)-one in acetic acid with the dropwise addition of bromine. vcu.edu The features of the bromination reaction in the series of 3-substituted 2-methylquinolin-4(1H)-ones have been studied, showing that the direction of halogenation is dependent on the substituent at the C(3) position. nuph.edu.ua

Furthermore, modern catalytic methods have been applied to the synthesis of quinolones. One such method involves the palladium-catalyzed oxidative annulation of acrylamide (B121943) with strained arynes, which can produce a variety of quinolones. nih.gov Another approach utilizes the reaction of 2-iodoanilines and alkynes with molybdenum hexacarbonyl as a solid source of carbon monoxide, catalyzed by palladium. nih.gov While these are general methods, they can be adapted for the synthesis of specific bromo-substituted quinolones by using appropriately substituted starting materials. nih.gov

The reactivity of the resulting brominated quinolones is also of interest. For instance, 7-bromoquinolin-4(1H)-one can be nitrated at the 3-position using concentrated nitric acid. nih.gov This 7-bromo-3-nitroquinolin-4(1H)-one can then be converted to 7-bromo-4-chloro-3-nitroquinoline (B1289021) with phosphorus oxychloride, which is a versatile intermediate for nucleophilic substitution reactions. nih.gov

The following table summarizes various synthetic approaches to brominated quinolone derivatives.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Bromoaniline | 1. Meldrum's acid, trimethyl orthoformate2. Diphenyl ether, microwave 225 °C | 7-Bromoquinolin-4-ol & 5-bromoquinolin-4-ol mixture | 85% (for mixture) | nih.gov |

| Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | 1. 2 N NaOH2. Diphenyl ether | 7-Bromoquinolin-4(1H)-one | 92% | nih.gov |

| 7-Bromoquinolin-4(1H)-one | conc. HNO₃ | 7-Bromo-3-nitroquinolin-4(1H)-one | 70% | nih.gov |

| 7-Bromo-3-nitroquinolin-4(1H)-one | POCl₃ | 7-Bromo-4-chloro-3-nitroquinoline | 91% | nih.gov |

| Quinolone | Acetic acid, Bromine, reflux | Brominated 4-quinolone | Not specified | vcu.edu |

| 2-Iodoanilines and Alkynes | Molybdenum hexacarbonyl, Palladium catalyst, microwave or room temp. | Functionalized 4-quinolones | High yield | nih.gov |

| 5,7-Dibromo-8-hydroxyquinoline | conc. H₂SO₄, HNO₃, 0 °C | 7-Bromoquinoline-5,8-dione | 97.9% | ripublication.com |

Mechanistic and Theoretical Investigations of 8 Bromoquinolin 4 Amine Reactivity

Elucidation of Reaction Mechanisms and Intermediates

Understanding the stepwise pathways of reactions involving 8-bromoquinolin-4-amine is crucial for controlling product formation and optimizing yields. Research into related quinoline (B57606) systems suggests that transformations can proceed through various mechanisms, including radical and ionic pathways.

For instance, in halogenation reactions of 8-amidoquinolines, which are structurally similar to this compound, mechanistic studies involving radical trapping agents have indicated the involvement of a radical mechanism. mdpi.com The presence of scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) can inhibit or quench the reaction, suggesting that a radical intermediate is formed during the halogenation step. mdpi.comrsc.org Furthermore, the reactivity of amines in certain photochemical systems can lead to the formation of reactive intermediates such as α-amino radicals and iminium ions through processes like single-electron oxidation and C-H abstraction. nih.gov In acid-promoted cyclizations, the formation of N-aryliminium ion intermediates is a key step, which then undergoes nucleophilic attack to form the final ring structure. acs.orgmdpi.com

Theoretical investigations using Density Functional Theory (DFT) provide further insight into the electronic structure that governs these mechanisms. researchgate.net Calculations on related 4-aminoquinoline (B48711) structures help to map the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential, revealing sites susceptible to electrophilic or nucleophilic attack. researchgate.net For example, the mechanism for transition-metal-catalyzed cross-coupling reactions is understood to proceed via a sequence of well-defined steps: oxidative addition of the catalyst (e.g., Pd(0)) into the C-Br bond, followed by transmetalation and concluding with reductive elimination to form the new C-C or C-N bond. mdpi.com The electron-withdrawing nature of the bromine atom at the C-8 position makes this site susceptible to oxidative addition by a low-valent metal catalyst.

**3.2. Role of Catalysis in this compound Transformations

Catalysis is fundamental to unlocking the synthetic potential of this compound, enabling transformations that are otherwise difficult or impossible. Both transition metals and main group metal Lewis acids play pivotal roles in its functionalization.

Transition metals, particularly palladium and copper, are extensively used to catalyze cross-coupling reactions at the C-8 bromine-substituted position. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are prominent. eie.grnih.gov The Buchwald-Hartwig reaction allows for the formation of C-N bonds, providing a route to synthesize more complex amine derivatives from 8-bromoquinoline (B100496) precursors. acs.org The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the bromoquinoline with boronic acids. The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions. For example, studies on the Suzuki-Miyaura reaction of 4-bromonitrobenzene with phenylboronic acid using various primary amine-based palladium(II) complexes show a direct correlation between the ligand structure and catalytic activity. niscpr.res.in

Table 1: Effect of Amine Ligand on Palladium-Catalyzed Suzuki-Miyaura Reaction Yield niscpr.res.in

| Amine Ligand (in trans-[PdCl₂(RNH₂)₂]) | Ligand Abbreviation | Reaction Yield (%) |

|---|---|---|

| n-Butylamine | nBuNH₂ | 65 |

| Isopropylamine | iPrNH₂ | 68 |

| tert-Butylamine | tBuNH₂ | 85 |

| Cyclohexylamine | CyNH₂ | 72 |

| Benzylamine | Ph₂CH₂NH₂ | 88 |

| Diphenylmethanamine | Ph₂CHNH₂ | 90 |

| Triphenylmethanamine | Ph₃CNH₂ | 95 |

Copper-catalyzed reactions also feature prominently in quinoline chemistry. The Chan-Lam coupling, for instance, uses copper catalysts to form carbon-heteroatom bonds, often by coupling with boronic acids. researchgate.netmdpi.com Additionally, copper catalysts have been employed for the selective C5-H bromination of 8-aminoquinoline (B160924) amides, where the choice between Cu(II) and Cu(I) species can selectively determine the reaction outcome. rsc.org

While transition metals are common, main group metals also serve as effective Lewis acid catalysts for transformations of quinoline precursors. wikipedia.orgcardiff.ac.ukcardiff.ac.uk Lewis acids based on tin (Sn) and indium (In) have been shown to catalyze the intramolecular cyclization of N-propargyl aniline (B41778) derivatives to afford quinolin-8-amines. rsc.org

These reactions proceed under aerobic conditions, with stannic chloride (SnCl₂) or indium(III) chloride (InCl₃) acting as the Lewis acid. rsc.org The mechanism involves the activation of the alkyne by the metal Lewis acid, followed by an intramolecular hydroarylation in a 6-endo-dig cyclization fashion to construct the new heterocyclic ring. rsc.org Quantum mechanics calculations have been used to determine atomic charges and electrostatic potentials to better understand the substrate's reactivity and the regioselectivity of the cyclization. rsc.org This methodology represents a primary example of main group metal-catalyzed annulation to form the quinoline-8-amine scaffold. rsc.org

Table 2: Main Group Metal-Catalyzed Synthesis of Quinolin-8-amines rsc.org

| Starting Material | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| N¹-(But-2-yn-1-yl)benzene-1,2-diamine | SnCl₂·2H₂O (50 mol%) | 4-Methylquinolin-8-amine | 75 |

| N¹-(Pent-2-yn-1-yl)benzene-1,2-diamine | SnCl₂·2H₂O (50 mol%) | 4-Ethylquinolin-8-amine | 68 |

| N¹-(But-2-yn-1-yl)benzene-1,2-diamine | InCl₃ (50 mol%) | 4-Methylquinolin-8-amine | 78 |

| N¹-(Pent-2-yn-1-yl)benzene-1,2-diamine | InCl₃ (50 mol%) | 4-Ethylquinolin-8-amine | 71 |

Solvent Effects and Reaction Condition Optimization in Synthetic Pathways

The outcome of synthetic routes involving this compound and its derivatives is highly sensitive to reaction conditions. Optimization of parameters such as solvent, temperature, catalyst loading, and additives is critical for maximizing yield and selectivity.

Solvent choice can dramatically influence reaction efficiency. In the Chan-Lam coupling of 6-bromoquinolin-4-ol (B142416) with aryl boronic acids, a study comparing different solvents found that a mixed solvent system of methanol/water (8:1) gave excellent yields, whereas individual protic (methanol, ethanol) or aprotic (DMF) solvents were less effective. mdpi.com In acid-promoted rearrangements for quinoline synthesis, dichloroethane (DCE) was identified as the most effective solvent compared to others like acetonitrile (B52724) or nitromethane. acs.org

The optimization of catalyst and additives is also crucial. In the copper-catalyzed C5-bromination of 8-aminoquinoline amides, extensive screening showed that a combination of a Cu(II) catalyst (CuSO₄·5H₂O) with an alkaline additive under a nitrogen atmosphere was optimal for bromination, while a Cu(I) catalyst (CuBr) with a silver additive (AgOAc) was required for a different functionalization (difluoromethylation). rsc.org Varying the reaction temperature is another key parameter; for instance, the aforementioned bromination was optimized at 100 °C. rsc.org The yields of palladium-catalyzed reactions are also known to depend heavily on the specific ligands employed and other reaction conditions. researchgate.net

Table 3: Solvent Effects on the Yield of Chan-Lam Coupling mdpi.com

| Solvent | Base | Yield (%) |

|---|---|---|

| Methanol (CH₃OH) | Et₃N | 75 |

| Dimethylformamide (DMF) | Et₃N | 60 |

| Ethanol (EtOH) | Et₃N | 45 |

| Methanol/Water (8:1) | Et₃N | 85 |

Biological Activities and Pharmacological Potential of 8 Bromoquinolin 4 Amine Derivatives

Anticancer Efficacy

Derivatives of 8-bromoquinolin-4-amine have shown considerable promise as anticancer agents, exhibiting a range of activities against various cancer cell lines. Their efficacy stems from multiple mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and interference with essential cellular machinery.

Inhibition of Cell Proliferation in Diverse Cancer Cell Lines

Research has demonstrated the potent antiproliferative effects of quinoline (B57606) derivatives, including those with bromo and amino substitutions, against a spectrum of human cancer cell lines. For instance, certain 4-anilino-8-hydroxy-2-phenylquinoline derivatives have shown remarkable activity against breast cancer cell lines (MCF7 and MDA-MB-435) and colon cancer cells (HCT-116), with GI50 values in the sub-micromolar range. nih.gov Specifically, one compound exhibited GI50 values of <0.01 µM for both breast cancer cell lines and 0.07 µM for the colon cancer cell line. nih.gov Furthermore, novel 3-phenyltrifluoromethyl quinoline derivatives have displayed potent anti-proliferative activity against the MCF-7 breast cancer cell line, with one derivative showing a growth inhibition value in the nanomolar range (GI50 = 4 nM). mdpi.com

Studies on other substituted quinolines, such as 6,8-dibromo-1,2,3,4-tetrahydroquinoline, have revealed significant antiproliferative activity against human cervix carcinoma (HeLa), human colon carcinoma (HT-29), and rat brain tumor (C6) cells at concentrations of 10 µg/mL and 30 µg/mL. The broad-spectrum antiproliferative activity of these compounds underscores their potential as versatile anticancer agents.

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives

| Compound Class | Cancer Cell Line(s) | Potency (GI50/IC50) |

|---|---|---|

| 4-Anilino-8-hydroxy-2-phenylquinolines | MCF7, MDA-MB-435 (Breast), HCT-116 (Colon) | <0.01 µM, <0.01 µM, 0.07 µM |

| 3-Phenyltrifluoromethyl quinolines | MCF-7 (Breast) | 4 nM |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | HeLa (Cervix), HT-29 (Colon), C6 (Rat Brain) | Active at 10-30 µg/mL |

| 2-Aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides | MKN-45 (Gastric), NB4 (Leukemia) | 1.99-11.3 µM, 1.67-4.62 µM |

| 4-Anilino-quinazoline analogues | HCT116, HT29, SW620 (Colon) | 5.80-8.50 µM |

Molecular Mechanisms of Action: Kinase Inhibition and Modulation of Cell Signaling Pathways

A key mechanism through which this compound derivatives and related compounds exert their anticancer effects is through the inhibition of protein kinases. nih.gov These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. nih.gov The 4-aminoquinazoline core, structurally similar to 4-aminoquinoline (B48711), is a well-established pharmacophore for designing kinase inhibitors. nih.gov

Derivatives of 4-aminoquinoline have been investigated as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK), which is involved in B-cell malignancies. acs.org A series of novel 4-aminoquinoline-3-carboxamide derivatives were identified as potent, reversible BTK inhibitors, with the most potent compound displaying an IC50 of 5.3 nM against wild-type BTK. acs.org Furthermore, modeling studies have shown that these reversible inhibitors bind to the active site of BTK in a manner distinct from irreversible inhibitors like Ibrutinib. acs.org This highlights the potential for developing selective kinase inhibitors based on the 4-aminoquinoline scaffold. The substitution pattern on the quinoline ring is crucial, with electron-donating groups at the 6- or 7-position often enhancing activity. researchgate.net

Inducement of Cytotoxic Effects and Apoptosis

Beyond inhibiting proliferation, this compound derivatives can induce programmed cell death, or apoptosis, in cancer cells. This is a critical attribute for an effective anticancer agent, as it leads to the elimination of malignant cells. Studies on various quinoline derivatives have demonstrated their ability to trigger apoptosis through different cellular pathways.

For example, a series of 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides, which share structural similarities with quinolines, were shown to induce apoptosis in a concentration-dependent manner. nih.gov Similarly, a novel 4-anilino-quinazoline derivative, DW-8, induced apoptosis in colon cancer cells by activating the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspases-3 and 7. nih.gov This was accompanied by cell cycle arrest at the G2 phase and an increase in reactive oxygen species (ROS). nih.gov Another study on 8-quinolinecarboxaldehyde (B1295770) selenosemicarbazone showed strong concentration-dependent apoptosis induction in acute monocytic leukemia (THP-1) cells. researchgate.net

Inhibition of Topoisomerase I Enzyme

Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication, transcription, and repair. nih.gov Inhibition of these enzymes leads to DNA damage and ultimately cell death, making them attractive targets for cancer therapy. nih.gov Several quinoline-based compounds have been identified as potent topoisomerase inhibitors.

While much of the research has focused on topoisomerase II, there is evidence that quinoline derivatives can also inhibit topoisomerase I. nih.govmdpi.com For instance, a novel series of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines were evaluated for their topoisomerase IIα inhibitory activity and cytotoxicity, with several compounds exhibiting strong inhibition. nih.gov This suggests that the quinoline scaffold can be tailored to target different isoforms of topoisomerase, thereby broadening their therapeutic potential. The ability of these compounds to intercalate with DNA is often a key aspect of their mechanism as topoisomerase poisons. nih.gov

Antimicrobial Properties

In addition to their anticancer activities, this compound derivatives and their congeners have demonstrated significant potential as antimicrobial agents. Their ability to combat a range of pathogenic bacteria, including multidrug-resistant strains, is of particular importance in the face of growing antibiotic resistance.

Antibacterial Activity

Derivatives of the quinoline scaffold have a long history of use as antibacterial agents. The research into this compound derivatives has revealed promising activity against several clinically relevant bacteria.

ESBL producing Escherichia coli

Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli are a major public health concern due to their resistance to multiple antibiotics. nih.gov A study on new 6-bromoquinolin-4-ol (B142416) derivatives, structurally related to this compound, investigated their potential against ESBL-producing E. coli. nih.gov Several of the synthesized molecules exhibited antibacterial activity against these resistant strains, with one compound in particular showing the highest activity. nih.gov This suggests that the bromo-substituted quinoline core is a viable starting point for the development of new agents to combat ESBL-producing pathogens.

Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus

Methicillin-resistant Staphylococcus aureus (MRSA) is another formidable challenge in infectious disease management. Research has shown that 8-hydroxyquinoline (B1678124) derivatives possess antibacterial activity against S. aureus. polyu.edu.hk For example, the synthetic compound 5,7-dibromo-2-methylquinolin-8-ol demonstrated a minimum inhibitory concentration (MIC) of 6.25 μg/mL against S. aureus, which is comparable to the antibiotic methicillin. polyu.edu.hk Furthermore, the aforementioned study on 6-bromoquinolin-4-ol derivatives also demonstrated their activity against MRSA. nih.gov

Table 2: Antibacterial Activity of Selected Quinoline Derivatives

| Compound Class | Bacterial Strain(s) | Potency (MIC/Activity) |

|---|---|---|

| 6-Bromoquinolin-4-ol derivatives | ESBL-producing E. coli, MRSA | Active at 10-50 mg/well |

| 5,7-Dibromo-2-methylquinolin-8-ol | Staphylococcus aureus | 6.25 µg/mL |

| 8-Hydroxyquinolines | Mycobacterium tuberculosis | <5 µM for some analogs |

| 4-Anilinoquinolines | Mycobacterium tuberculosis | 0.63-1.25 µM |

Mycobacterium tuberculosis

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from an infectious disease worldwide. The 8-hydroxyquinoline series has shown good activity against M. tuberculosis, with some analogs exhibiting minimum inhibitory concentrations (MIC90) of less than 5 μM. nih.gov Representative compounds from this series demonstrated bactericidal activity against replicating M. tuberculosis. nih.govresearchgate.net Furthermore, a series of 4-anilinoquinolines were identified as novel inhibitors of M. tuberculosis, with one compound showing an MIC90 value of 0.63-1.25 μM. nih.gov These findings highlight the potential of the quinoline scaffold in the development of new anti-tubercular agents.

Antifungal Activity

The emergence of drug-resistant fungal pathogens presents a significant challenge to public health, necessitating the development of new antifungal agents. Quinoline derivatives have been identified as a promising class of compounds with potential antifungal properties. nih.govmdpi.com Research into the antifungal activity of quinoline derivatives has shown that structural modifications to the quinoline ring can lead to potent antifungal agents. nih.govmdpi.comrsc.org

Studies on related quinoline structures, such as 8-hydroxyquinoline derivatives, have demonstrated significant antifungal activity against a range of phytopathogenic fungi. rsc.orgnih.gov For instance, certain 8-hydroxyquinoline derivatives have shown potent activity against Sclerotinia sclerotiorum and Botrytis cinerea, with some compounds exhibiting efficacy comparable to or greater than commercial fungicides. nih.gov The mechanism of action for some of these derivatives is believed to involve the disruption of the fungal cell membrane, leading to increased permeability and release of cellular contents. nih.gov

While direct studies on the antifungal activity of this compound derivatives are limited in the reviewed literature, the established antifungal potential of the broader quinoline class suggests that this specific scaffold warrants further investigation. The introduction of a bromine atom at the 8-position and an amine group at the 4-position could modulate the electronic and steric properties of the molecule, potentially leading to significant antifungal activity. Future research could focus on synthesizing and screening a library of this compound derivatives against various fungal strains to explore this potential.

Table 1: Antifungal Activity of Selected Quinoline Derivatives

| Compound Class | Fungal Strain | Activity/Potency | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline Derivatives | Sclerotinia sclerotiorum | EC50 values in the low µg/mL range. | nih.gov |

| Botrytis cinerea | Potent activity, comparable to commercial fungicides. | nih.gov | |

| Fluorinated Quinoline Analogs | Sclerotinia sclerotiorum | Good activity (>80% inhibition at 50 µg/mL). | mdpi.com |

| Rhizoctonia solani | Good activity (80.8% inhibition at 50 µg/mL). | mdpi.com |

Antiparasitic Applications

The 4-aminoquinoline scaffold is historically significant in the development of antimalarial drugs, with chloroquine (B1663885) being a notable example. researchgate.net Derivatives of 4-aminoquinoline are known to be effective against the blood stages of the Plasmodium parasite. nih.gov The mechanism of action for many 4-aminoquinoline antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which ultimately kills the parasite.

Research into the structure-activity relationships of 4-aminoquinoline derivatives has provided insights into the features necessary for antimalarial potency. The presence of a halogen, such as bromine, on the quinoline ring can influence the drug's activity. nih.gov While specific studies focusing exclusively on this compound derivatives are not extensively detailed in the provided search results, the broader class of 8-aminoquinolines has also been investigated for antimalarial properties. nih.govwho.intpolicycommons.netnih.govnih.govnih.gov Some 8-aminoquinoline (B160924) analogs have demonstrated significant potency against Plasmodium falciparum, including chloroquine-resistant strains. nih.gov

It is plausible that derivatives of this compound could exhibit potent antimalarial activity. The bromine atom at the 8-position may enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and accumulate within the parasite. Further synthesis and evaluation of novel this compound analogs are warranted to explore their potential as next-generation antimalarial agents. nih.govrsc.orgresearchgate.net

Other Therapeutic Explorations

Derivatives of the quinoline scaffold have been extensively studied as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.govnih.govacs.org These enzymes are crucial targets in the symptomatic treatment of Alzheimer's disease. The inhibition of AChE and BChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which can lead to improvements in cognitive function.

The structure-activity relationship of quinoline-based cholinesterase inhibitors reveals that the substitution pattern on the quinoline ring plays a critical role in their inhibitory potency. researchgate.netmdpi.com For instance, the position of the amino group on the quinoline ring is a key determinant of activity, with 4-aminoquinolines often showing significant inhibitory effects. nih.gov Molecular docking studies have suggested that the quinoline ring can engage in π-π stacking interactions with aromatic residues in the active site of the enzyme, while the amino group can form hydrogen bonds with key amino acids. mdpi.comnih.gov

While specific studies on the cholinesterase inhibitory activity of this compound derivatives were not found in the provided search results, the general principles of quinoline-based cholinesterase inhibition suggest that this scaffold could be a promising starting point for the design of new inhibitors. The bromine atom at the 8-position could potentially form halogen bonds or other favorable interactions within the enzyme's active site, thereby enhancing inhibitory activity.

Table 3: Cholinesterase Inhibitory Activity of Selected Quinoline Derivatives

| Compound Class | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Morpholine-Bearing Quinoline Derivatives | Acetylcholinesterase (AChE) | As low as 1.94 | mdpi.com |

| Butyrylcholinesterase (BChE) | As low as 28.37 | mdpi.com | |

| Quinoxaline Derivatives | Acetylcholinesterase (AChE) | 0.077 to 50.080 | mdpi.com |

| Butyrylcholinesterase (BChE) | 14.91 to 60.95 | mdpi.com |

Molecular Interactions, Target Identification, and Structure Activity Relationship Sar Studies

Investigation of Molecular Targets in Biological Systems (e.g., enzymes, receptors)

The specific molecular targets of 8-Bromoquinolin-4-amine are not extensively detailed in dedicated studies. However, based on the well-documented activities of the broader 4-aminoquinoline (B48711) class to which it belongs, its biological effects can be attributed to interactions with key enzymes and processes, particularly in the context of antimalarial and potential antibacterial or anticancer activities.

For antimalarial action, a primary mechanism for 4-aminoquinoline compounds is the inhibition of hemozoin biocrystallization (β-hematin formation) in the malaria parasite, Plasmodium falciparum. nih.gov These compounds are thought to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leading to a toxic buildup of free heme and parasite death. Another significant target for this class of compounds is the enzyme Plasmodium falciparum dihydrofolate reductase (DHFR), which is crucial for the parasite's synthesis of nucleic acids. nih.gov

In the realm of antibacterial research, derivatives of 4-aminoquinoline have been investigated for their ability to inhibit bacterial growth. Computational studies on 4-aminoquinoline-hydrazone hybrids suggest that their mechanism of action may involve the inhibition of proteins essential for biofilm formation. mdpi.comnih.gov For potential anticancer applications, related tetrahydroisoquinoline derivatives have been shown to interact with key components of signaling pathways that regulate cell apoptosis, such as the kinases ERK1, ERK2, and MEK1. mdpi.com By analogy, this compound may engage with similar enzymatic targets in various biological systems.

Characterization of Ligand-Enzyme and Protein-Ligand Interactions

The precise protein-ligand interactions for this compound have not been specifically elucidated. However, insights can be drawn from molecular modeling and docking studies performed on analogous 4-aminoquinoline derivatives. These studies reveal that the binding of these ligands to their protein targets is typically governed by a combination of non-covalent interactions. nih.gov

Computational analyses of 4-aminoquinoline hybrids targeting bacterial proteins have highlighted the importance of favorable binding free energy for inhibitory activity. mdpi.comnih.gov The interactions stabilizing the ligand-protein complex generally include:

Hydrogen Bonding: The nitrogen atoms within the quinoline (B57606) ring and the 4-amino group can act as hydrogen bond acceptors and donors, respectively, forming crucial connections with amino acid residues in the active site of a target enzyme or receptor.

Hydrophobic and van der Waals Interactions: The aromatic quinoline ring system provides a large surface area for hydrophobic and van der Waals interactions with nonpolar residues within the binding pocket.

Electrostatic Interactions: The charge distribution across the molecule can lead to favorable electrostatic interactions with charged or polar residues in the target protein.

For instance, molecular docking studies of a tetrahydroisoquinoline derivative with the kinase domains of ERK1, ERK2, and MEK1 demonstrated binding stabilized by a network of hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com These fundamental interaction types are critical for the molecular recognition and binding affinity that underpin the biological activity of the broader 4-aminoquinoline class. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analyses for Optimized Biological Effects

The biological activity of 4-aminoquinoline derivatives is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies on this class, primarily for antimalarial activity, have established several key principles that can be used to infer the potential effects of the specific substitutions on this compound.

The 4-aminoquinoline scaffold is considered essential for antimalarial activity. youtube.com Modifications to this core structure, particularly concerning the substituents on the quinoline ring, can dramatically alter the compound's efficacy.

Key SAR findings for the quinoline ring include:

Position 7: This position is critical for activity. The presence of an electron-withdrawing group, such as a halogen (e.g., chlorine in Chloroquine), at the 7-position is known to increase antimalarial activity. nih.govyoutube.com This substitution lowers the pKa of the quinoline ring nitrogen, which is believed to be important for drug accumulation in the acidic food vacuole of the parasite. nih.gov Conversely, moving the halogen to a position other than 7 typically results in an inactive compound. youtube.com

Position 8: Substitution at this position is generally detrimental to antimalarial activity. For example, the introduction of a methyl group at the 8-position leads to a complete loss of activity. youtube.com This suggests that the 8-position is sterically sensitive and that substitution, such as with the bromo group in this compound, could negatively impact its fit into the target's binding site.

While the SAR for 4-aminoquinolines is well-established for antimalarial effects, the principles for 8-aminoquinolines, a related but distinct class, show that ring substitution can be tolerated differently. For instance, a methoxy (B1213986) group at the 6-position is common and enhances the activity of 8-aminoquinolines. who.int However, for the 4-aminoquinoline scaffold, the SAR data strongly indicates that substitution at the 8-position is unfavorable for antimalarial efficacy.

| Structural Feature/Modification | Effect on Antimalarial Activity | Reference |

|---|---|---|

| 4-Aminoquinoline Ring | Essential for activity | youtube.com |

| Halogen group at Position 7 | Increases activity | nih.govyoutube.com |

| Halogen group at positions other than 7 | Produces inactive compound | youtube.com |

| Methyl group at Position 8 | Complete loss of activity | youtube.com |

| Electron-withdrawing groups at Position 7 | Lowers pKa of quinoline nitrogen, influencing activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. arabjchem.org This approach has been successfully applied to 4-aminoquinoline derivatives to predict their antimalarial potency and guide the design of new, more effective analogues. nih.govnih.gov

The development of a QSAR model for 4-aminoquinolines typically involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics. Statistical methods, most commonly multiple linear regression (MLR) and artificial neural networks (ANN), are then used to build a model that relates these descriptors to the observed biological activity (e.g., IC50 values against P. falciparum). nih.govarabjchem.orgnih.gov

Key aspects of QSAR studies on 4-aminoquinolines include:

Descriptor Selection: A wide range of descriptors are used, including quantum chemical descriptors calculated via methods like Density Functional Theory (DFT) and topological descriptors derived from the 2D structure of the molecule. nih.govnih.gov Studies have shown that the antimalarial activity of 4-aminoquinolines has a strong correlation with descriptors such as the presence or absence of nitrogen and oxygen atoms at specific topological distances. nih.govresearchgate.net

Model Validation: The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. nih.gov Statistical metrics such as the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the predictive ability for an external test set (pred_r²) are used to evaluate the model's robustness and reliability. arabjchem.org

Statistically significant QSAR models have been developed for 4-aminoquinolines, demonstrating high predictive accuracy for their antimalarial activity against both sensitive and resistant strains of P. falciparum. arabjchem.orgnih.gov These models serve as valuable tools for virtually screening new derivatives and prioritizing candidates for synthesis and biological testing.

| QSAR Model Type | Key Statistical Metric | Reported Value | Context | Reference |

|---|---|---|---|---|

| MLR for 4-aminoquinolines (HB3 strain) | R² (Correlation Coefficient) | 0.9024 | Goodness of fit for the training set | arabjchem.org |

| MLR for 4-aminoquinolines (HB3 strain) | Q² (Cross-validated R²) | 0.8089 | Internal predictive ability | arabjchem.org |

| MLR for 4-aminoquinolines (Dd2 strain) | R² (Correlation Coefficient) | 0.9188 | Goodness of fit for the training set | arabjchem.org |

| MLR for 4-aminoquinolines (Dd2 strain) | pred_r² (External validation) | 0.7258 | Predictive ability for a test set | arabjchem.org |

| SMILES-based QSAR | R² (Subtraining set) | > 0.85 | Correlation for training subsets | nih.gov |

| SMILES-based QSAR | R² (Validation set) | > 0.78 | Correlation for validation subsets | nih.gov |

Computational Chemistry and Advanced Structural Elucidation

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT))

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. DFT is widely used to determine the electronic structure of molecules, offering a balance between accuracy and computational cost. utripoli.edu.ly For quinoline (B57606) derivatives, DFT studies help in optimizing molecular geometry and understanding their fundamental properties. nih.gov

Determination of Atomic Charges, Total Charge Densities, and Electrostatic Potentials

Understanding the charge distribution within a molecule is crucial for predicting its interaction with other molecules. DFT calculations can determine the partial atomic charges on each atom in 8-Bromoquinolin-4-amine. The nitrogen atom of the amino group and the nitrogen within the quinoline ring are expected to carry negative partial charges, making them potential hydrogen bond acceptors.

Molecular Electrostatic Potential (MEP) maps are a valuable outcome of these calculations, providing a visual representation of the charge distribution. In an MEP map of a similar molecule, 8-hydroxyquinoline (B1678124), the regions around the nitrogen and oxygen atoms show negative potential (red/yellow), indicating sites susceptible to electrophilic attack, while regions around hydrogen atoms show positive potential (blue), indicating sites for nucleophilic attack. utripoli.edu.ly For this compound, the MEP would similarly highlight the nucleophilic character of the nitrogen atoms and the potential for electrophilic interactions on the aromatic rings.

Analysis of Frontier Molecular Orbitals (e.g., HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT studies on various quinoline derivatives consistently involve the calculation of this gap to predict their reactivity. utripoli.edu.lynih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, while the LUMO would be distributed across the aromatic system.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Compound |

|---|---|---|---|---|

| 8-Aminoquinoline (B160924) Schiff Base (LNAPH) | -5.69 | -2.01 | 3.68 | nih.gov |

| 8-Aminoquinoline Schiff Base (LO-VAN) | -5.74 | -1.87 | 3.87 | nih.gov |

| 5-(p-chlorophenylazo)quinolin-8-ol | -6.4 | -2.9 | 3.5 | utripoli.edu.ly |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial in drug discovery for estimating the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target. nih.gov

Prediction of Binding Modes and Affinities with Biological Receptors

Molecular docking simulations can predict how this compound might interact with the active site of a protein. The quinoline scaffold is a known pharmacophore present in many biologically active compounds. nih.gov Docking studies on various quinoline derivatives have revealed their potential to bind to a range of biological targets, including enzymes like elastase and proteins involved in cancer pathways. nih.govresearchgate.net

These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For this compound, the amino group and the quinoline nitrogen can act as hydrogen bond donors and acceptors, respectively, while the aromatic rings can engage in π-π stacking and hydrophobic interactions. The binding affinity is often expressed as a docking score or binding energy (in kcal/mol), with lower values indicating a more favorable interaction.

The following table provides examples of docking scores for other quinoline derivatives against specific protein targets to illustrate the type of data generated from such studies.

| Compound | Protein Target | Binding Affinity (kcal/mol) | Reference Compound |

|---|---|---|---|

| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | -7.4 | nih.gov |

| 5-(p-chlorophenylazo)quinolin-8-ol | Alzheimer's Protein (4BDT) | -6.4 | utripoli.edu.ly |

| 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine | PI3K/AKT/mTOR Pathway Proteins | Not specified, but noted lesser binding energy | researchgate.net |

Advanced Spectroscopic Studies for Structural Confirmation

While computational methods provide theoretical insights, advanced spectroscopic techniques are essential for the definitive structural elucidation and confirmation of newly synthesized compounds like this compound.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry are fundamental for confirming the molecular structure. mdpi.com For instance, ¹H NMR provides information on the number and environment of protons, allowing for the verification of the substitution pattern on the quinoline ring. In brominated quinolines, the chemical shifts and coupling constants of the aromatic protons are characteristic of their positions relative to the bromine and other substituents. nih.gov ¹³C NMR would confirm the carbon skeleton of the molecule.

IR spectroscopy is used to identify the characteristic functional groups. For this compound, key vibrational bands would include N-H stretching frequencies for the primary amine, C=N and C=C stretching for the quinoline ring, and a C-Br stretching frequency.

For unambiguous confirmation of the three-dimensional structure and packing in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise atomic coordinates, bond lengths, and bond angles. nih.gov Studies on similar quinoline derivatives have utilized X-ray crystallography to reveal detailed structural information, including intermolecular interactions like hydrogen bonding and π-π stacking that govern the crystal packing. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides definitive proof of a molecule's structure, offering precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would allow for the unambiguous determination of the planarity of the quinoline ring system and the orientation of the bromo and amine substituents.

As of the current literature survey, a single-crystal X-ray structure for this compound (C₉H₇BrN₂) has not been publicly reported. Therefore, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, are not available. The determination of its crystal structure would be a valuable contribution to the chemical sciences, providing insight into the packing forces and hydrogen-bonding motifs that govern its solid-state architecture.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-aminoquinoline (B48711) |

| Aniline (B41778) |

Applications and Future Directions in Scientific Research

Role in Drug Discovery and Lead Compound Optimization

8-Bromoquinolin-4-amine serves as a crucial intermediate in the synthesis of novel pharmaceutical compounds. The quinoline (B57606) scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active molecules, most notably antimalarial drugs like chloroquine (B1663885) and primaquine. chemimpex.comresearchgate.net The 8-aminoquinoline (B160924) class of compounds is particularly important for its effectiveness against the liver stages of Plasmodium infections. researchgate.net

The structure of this compound allows for extensive modification, making it an essential component in the development of new drugs for anti-infective and anti-cancer therapies. chemimpex.com Researchers utilize this compound as a starting point to generate libraries of derivative molecules. These new molecules are then tested for activity against various diseases.

The process of lead optimization involves refining a promising compound (a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile. youtube.comdanaher.comnuvisan.com this compound is instrumental in this phase. By chemically modifying the amino and bromo groups, medicinal chemists can systematically alter the molecule's structure to enhance its therapeutic potential and reduce potential side effects. chemimpex.com This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. youtube.com

| Area of Application | Role of this compound |

| Antimalarial Agents | Serves as a key building block for synthesizing new 4-aminoquinoline (B48711) and 8-aminoquinoline derivatives. chemimpex.comresearchgate.net |

| Anticancer Agents | Used as a starting scaffold to develop novel compounds for cancer therapy. chemimpex.com |

| Lead Optimization | Provides a versatile template for chemical modifications to improve drug-like properties. chemimpex.comdanaher.com |

Development of Functional Materials

Beyond its pharmaceutical applications, this compound is a valuable compound in materials science. chemimpex.com Its electronic properties and ability to coordinate with metals make it suitable for creating new functional materials.

The quinoline ring system is an electron-deficient aromatic structure, a property that is highly desirable in the development of organic electronic materials. This compound and its derivatives are used in the formulation of organic semiconductors, which are critical components in technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells). chemimpex.com Metal complexes of related quinoline compounds, such as 8-hydroxyquinoline (B1678124), have been extensively studied for their use in organic optoelectronic devices. mdpi.com

Furthermore, the structure of this compound makes it a precursor for the synthesis of specialized dyes. chemimpex.com The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, a large and commercially important class of colorants. nih.gov Complexes of aminoquinoline derivatives with metals have also been investigated as components of metal-binding azo dyes. nih.gov These dyes can have applications ranging from textiles to advanced optical materials.

Catalysis and Sensor Technology through Coordination Chemistry

The this compound molecule possesses two nitrogen atoms—one in the quinoline ring and one in the exocyclic amino group—that can donate their lone pairs of electrons to a metal ion. This allows it to act as a bidentate ligand, binding to a metal center at two points simultaneously. nih.gov This ability to form stable complexes with various metals is the foundation of its use in catalysis and sensor technology. chemimpex.com

Metal complexes incorporating aminoquinoline-type ligands have been shown to catalyze a range of organic transformations. nih.gov The ligand helps to stabilize the metal catalyst and can influence its reactivity and selectivity. Similarly, these coordination complexes can be designed to interact with specific molecules or ions. This interaction can produce a measurable signal, such as a change in color or fluorescence, forming the basis for a chemical sensor. chemimpex.com For instance, such systems are utilized in the detection of pollutants, contributing to environmental monitoring efforts. chemimpex.com

Inclusion in High-Throughput Screening Libraries for Diverse Therapeutic Areas

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing researchers to rapidly test hundreds of thousands of chemical compounds for activity against a specific biological target. ku.edu The success of an HTS campaign relies heavily on the quality and diversity of the compound library. enamine.nettechnologynetworks.com

Compound libraries are collections of small organic molecules curated for structural diversity and drug-like properties. ku.edu this compound and its derivatives are ideal candidates for inclusion in these libraries. Its quinoline core is a recognized pharmacophore, and the presence of reactive handles (the bromo and amino groups) allows for the easy creation of a vast number of structurally unique analogs. chemimpex.com By including a wide array of such compounds, screening libraries increase the probability of identifying a "hit"—a compound that shows the desired biological activity and can be developed into a lead compound. enamine.net These libraries are used to screen for potential treatments across a multitude of therapeutic areas. ku.edu

| Library Type | Relevance of this compound |

| Diversity-Oriented Libraries | Serves as a scaffold for creating a wide range of structurally varied compounds. chemimpex.com |

| Target-Focused Libraries | Derivatives can be specifically designed for targets where quinoline is a known active scaffold (e.g., kinases, parasitic enzymes). researchgate.netresearchgate.net |

| Fragment Libraries | The core quinoline structure can be used as a starting fragment for fragment-based drug design. |

Prospects for Further Chemical Derivatization and Application Development

The future applications of this compound are intrinsically linked to the potential for its chemical derivatization. Chemical derivatization is the process of transforming a compound into a new, related compound through chemical reaction. jfda-online.com This technique is used to enhance detectability, improve separation in chromatography, or, in the context of drug and materials development, to create novel molecules with improved properties. jfda-online.comddtjournal.com

This compound is particularly well-suited for further derivatization due to its specific functional groups:

The Amino Group (-NH2): This group can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases, allowing for the attachment of numerous other chemical moieties.

The Bromo Group (-Br): The bromine atom on the aromatic ring is an excellent handle for modern cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the connection of the quinoline core to other complex fragments.

This synthetic versatility means that a vast and unexplored chemical space is accessible starting from this compound. Future research will likely focus on creating new libraries of derivatives and exploring their properties in areas such as:

Novel Therapeutics: Developing agents against emerging drug-resistant pathogens or new cancer targets.

Advanced Materials: Designing novel organic semiconductors with tailored electronic properties for next-generation displays and solar cells.

Specialized Catalysts: Creating highly selective and efficient metal catalysts for green and sustainable chemical synthesis.

Diagnostic Tools: Synthesizing new chemosensors for medical diagnostics and environmental analysis.

The continued exploration of the chemistry of this compound holds significant promise for advancements across multiple scientific disciplines.

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for preparing 8-Bromoquinolin-4-amine, and how can reaction conditions be optimized for higher yields? A: The synthesis typically involves bromination of a quinoline precursor followed by amination. For example, bromination of 4-aminoquinoline derivatives using N-bromosuccinimide (NBS) in chloroform under reflux can introduce the bromine atom at the 8-position . Subsequent amination may require nucleophilic substitution with ammonia or protected amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C). Yield optimization involves controlling stoichiometry (e.g., 1.2 eq NBS), inert atmospheres to prevent oxidation, and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) .

Advanced: Regioselectivity Challenges

Q: How can regioselectivity issues during bromination of the quinoline backbone be addressed to ensure precise substitution at the 8-position? A: Regioselectivity is influenced by directing groups and reaction media. The amino group at the 4-position acts as an electron-donating group, directing electrophilic bromination to the 8-position via resonance stabilization. Using mild brominating agents like NBS in non-polar solvents (e.g., CCl₄) minimizes side reactions. Computational modeling (DFT) can predict reactive sites, while HPLC-MS monitors intermediates to confirm regiochemical outcomes .

Basic Analytical Characterization

Q: What analytical techniques are essential for confirming the structure and purity of this compound? A: Key techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic proton splitting near bromine).

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₈BrN₂).

- HPLC: Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Advanced: Spectral Data Interpretation

Q: How can researchers resolve overlapping signals in NMR spectra of this compound derivatives? A: Use 2D NMR techniques (COSY, HSQC) to assign coupled protons and carbons. For example, the deshielded proton at C8 (δ ~8.5 ppm) correlates with adjacent C7 and C9 in HSQC. Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) and variable-temperature NMR can separate overlapping aromatic signals .

Basic Biological Activity Profiling

Q: What in vitro assays are commonly used to evaluate the anticancer potential of this compound? A: Standard assays include:

- MTT/Proliferation Assays: Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Apoptosis Markers: Flow cytometry for Annexin V/PI staining.

- Kinase Inhibition: Screening against kinases (e.g., CHK1) using ADP-Glo™ assays .

Advanced: Structure-Activity Relationship (SAR) Studies